[(3-Chloro-2,6-difluorophenyl)methyl](methyl)amine hydrochloride

Catalog No.
S15910323
CAS No.
2866323-66-0
M.F
C8H9Cl2F2N
M. Wt
228.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(3-Chloro-2,6-difluorophenyl)methyl](methyl)amine...

CAS Number

2866323-66-0

Product Name

[(3-Chloro-2,6-difluorophenyl)methyl](methyl)amine hydrochloride

IUPAC Name

1-(3-chloro-2,6-difluorophenyl)-N-methylmethanamine;hydrochloride

Molecular Formula

C8H9Cl2F2N

Molecular Weight

228.06 g/mol

InChI

InChI=1S/C8H8ClF2N.ClH/c1-12-4-5-7(10)3-2-6(9)8(5)11;/h2-3,12H,4H2,1H3;1H

InChI Key

KSMMIVQGWNLSQA-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC(=C1F)Cl)F.Cl

The compound (3-Chloro-2,6-difluorophenyl)methylamine hydrochloride is a synthetic organic compound characterized by a unique molecular structure that includes a chlorinated and difluorinated phenyl group attached to a methylamine moiety. This compound is notable for its potential applications in pharmaceuticals due to its structural features that may influence biological activity and interactions.

Involving (3-Chloro-2,6-difluorophenyl)methylamine hydrochloride typically include nucleophilic substitutions and amine reactions. The presence of the chloro and difluoro groups can enhance the electrophilicity of the phenyl ring, making it susceptible to nucleophilic attack. Additionally, the amine functional group can participate in various reactions such as acylation, alkylation, and condensation reactions, which are crucial for synthesizing derivatives with enhanced properties.

The synthesis of (3-Chloro-2,6-difluorophenyl)methylamine hydrochloride can be achieved through several methods:

  • Nucleophilic Substitution: Starting from 3-chloro-2,6-difluorobenzaldehyde and methylamine, a nucleophilic substitution reaction can yield the desired compound.
  • Reductive Amination: This method involves the reaction of the corresponding ketone or aldehyde with methylamine in the presence of a reducing agent to form the amine.
  • Hydrochloride Salt Formation: The final product can be converted into its hydrochloride salt by treating it with hydrochloric acid, enhancing its solubility and stability for pharmaceutical applications.

The primary applications of (3-Chloro-2,6-difluorophenyl)methylamine hydrochloride lie in medicinal chemistry and drug development. Its potential as an active pharmaceutical ingredient (API) could be explored in treating various conditions due to its structural characteristics that may influence pharmacodynamics and pharmacokinetics. Additionally, it may serve as a building block in the synthesis of more complex molecules for therapeutic use.

Interaction studies are crucial for understanding how (3-Chloro-2,6-difluorophenyl)methylamine hydrochloride interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vitro Assays: Testing the compound's effect on cell lines to assess cytotoxicity and efficacy.
  • Metabolic Stability Studies: Investigating how the compound is metabolized in biological systems to predict its behavior in vivo.

Such studies can provide insights into the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with (3-Chloro-2,6-difluorophenyl)methylamine hydrochloride, which can help highlight its uniqueness:

Compound NameStructure FeaturesNotable Activities
3-ChloroanilineContains chlorine; simpler amine structureUsed in dye manufacturing; moderate toxicity
2,6-DifluoroanilineDifluorinated; lacks additional methyl groupAntimicrobial properties
N,N-Dimethyl-3-chloroanilineDimethylated version of 3-chloroanilinePotential antitumor activity
4-Fluoro-N-methylbenzamideFluorinated benzamide; different functional groupAnalgesic properties

Uniqueness

The uniqueness of (3-Chloro-2,6-difluorophenyl)methylamine hydrochloride lies in its combination of both chlorinated and difluorinated phenyl groups along with a methylamine functionality. This specific arrangement potentially enhances its biological activity compared to other similar compounds by influencing lipophilicity and binding interactions within biological systems.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

227.0080110 g/mol

Monoisotopic Mass

227.0080110 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-15

Explore Compound Types